molecular formula C5H8ClN3O3 B13606341 2-hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoicacidhydrochloride

2-hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoicacidhydrochloride

Cat. No.: B13606341
M. Wt: 193.59 g/mol
InChI Key: KUQGHQVTKYRTJZ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride is a compound with significant interest in various scientific fields. It is known for its unique structure, which includes a triazole ring, making it a valuable compound in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a triazole derivative with an epoxide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can mimic natural substrates, allowing the compound to inhibit or activate certain enzymes and pathways. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride is unique due to its specific triazole ring position and the presence of both hydroxyl and carboxyl groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H8ClN3O3

Molecular Weight

193.59 g/mol

IUPAC Name

2-hydroxy-3-(1,2,4-triazol-4-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C5H7N3O3.ClH/c9-4(5(10)11)1-8-2-6-7-3-8;/h2-4,9H,1H2,(H,10,11);1H

InChI Key

KUQGHQVTKYRTJZ-UHFFFAOYSA-N

Canonical SMILES

C1=NN=CN1CC(C(=O)O)O.Cl

Origin of Product

United States

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